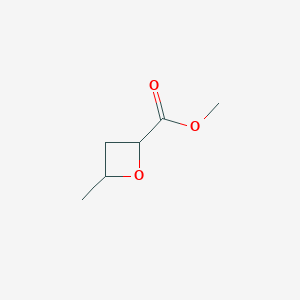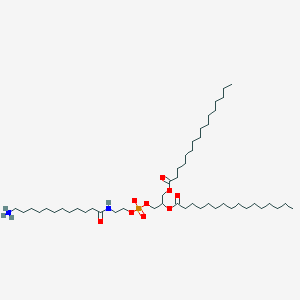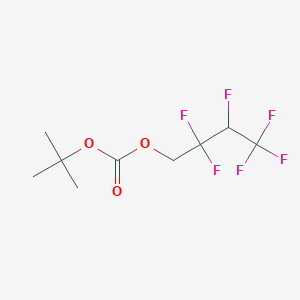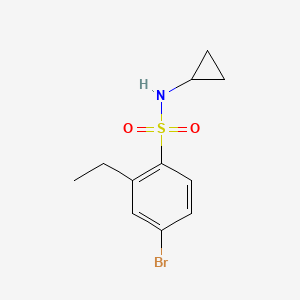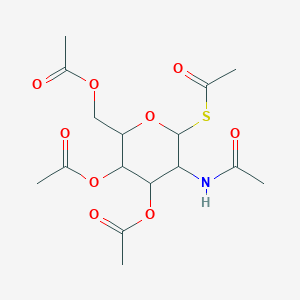
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is a complex carbohydrate derivative. It is a modified form of glucopyranose, which is a glucose molecule in its pyranose form. This compound is characterized by the presence of multiple acetyl groups and a thio linkage, making it a valuable intermediate in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-acetamido-D-glucose. The process includes the following steps:
Acetylation: The hydroxyl groups at positions 3, 4, and 6 of the glucopyranose ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Linkage Formation: The anomeric hydroxyl group is converted to a thio linkage by reacting with a thiol reagent, such as thioacetic acid, under acidic conditions.
Final Acetylation: The resulting compound is further acetylated at the 1-S position to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The thio linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Deacetylated glucopyranose derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Functionalized glucopyranose derivatives.
Applications De Recherche Scientifique
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosyl donors.
Biology: Employed in the study of glycosylation processes and glycoprotein synthesis.
Mécanisme D'action
The mechanism of action of 2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and thio groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a thio linkage.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Lacks the thio linkage and has an additional acetyl group at the 1-position.
Uniqueness
2-Acetamido-1-S-acetyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-d-glucopyranose is unique due to its thio linkage, which imparts distinct chemical and biological properties. This feature makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H23NO9S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
Clé InChI |
ZFVQIBIWKBDEPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


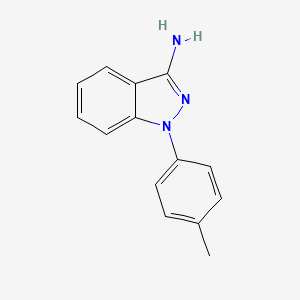

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)

